molecular formula C14H11BrClNO2 B390207 4-Bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenol CAS No. 338417-07-5

4-Bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenol

Cat. No.: B390207
CAS No.: 338417-07-5
M. Wt: 340.6g/mol
InChI Key: AOTVWKZCCRIMON-UHFFFAOYSA-N
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Description

4-Bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenol is a Schiff base compound of interest in advanced chemical and materials research. This compound features a salicylaldehyde core derivative, where an imine group (-C=N-) links a substituted phenol ring to a 4-chlorophenyl ring. Schiff bases of this class are widely investigated for their potential photochromic and thermochromic properties, which arise from tautomerism between the phenol-imine and keto-amine forms . The specific bromo and chloro substituents on the aromatic rings are known to influence the electron density and the solid-state packing of the molecules, which can be critical for tailoring material properties . In research applications, this compound serves as a valuable precursor or model system in the development of novel organic materials and for crystallographic studies. Analysis of similar structures reveals that such molecules can form intricate hydrogen-bonded networks in the solid state, leading to dimeric or sheet-like supramolecular architectures . The presence of multiple halogen atoms also makes it a candidate for studying halogen bonding interactions, a key area in crystal engineering. This product is intended for research purposes by qualified laboratory personnel only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-bromo-2-[(4-chlorophenyl)iminomethyl]-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO2/c1-19-13-7-10(15)6-9(14(13)18)8-17-12-4-2-11(16)3-5-12/h2-8,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTVWKZCCRIMON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=NC2=CC=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Condensation Method

Procedure :

  • Precursor Preparation :

    • 6-Methoxy-4-bromosalicylaldehyde : Synthesized via bromination of 6-methoxysalicylaldehyde using bromine (Br₂) in acetic acid at 0–5°C.

    • 4-Chloroaniline : Commercially sourced or prepared via chlorination of aniline.

  • Condensation Reaction :

    • Equimolar amounts of 6-methoxy-4-bromosalicylaldehyde (1.0 mmol) and 4-chloroaniline (1.0 mmol) are refluxed in ethanol (15 mL) for 5–6 hours.

    • Catalyst : Triethylamine (0.1 eq) enhances imine bond formation.

    • Workup : The mixture is cooled, filtered, and recrystallized from ethanol to yield the product as pale-yellow crystals.

Yield : 70–85%.
Purity : >95% (HPLC).

Solvent-Free Mechanochemical Synthesis

Procedure :

  • Grinding Method :

    • 6-Methoxy-4-bromosalicylaldehyde (1.0 mmol) and 4-chloroaniline (1.0 mmol) are ground in a mortar with a catalytic amount of p-toluenesulfonic acid (PTSA, 5 mol%) for 20–30 minutes.

    • The reaction proceeds at room temperature, avoiding solvent use.

Yield : 80–88%.
Advantages : Reduced reaction time (30 minutes) and eco-friendliness.

Sonochemical Synthesis

Procedure :

  • Ultrasound-Assisted Reaction :

    • A mixture of aldehyde (1.0 mmol) and aniline (1.0 mmol) in methanol (4 mL) is sonicated at 40 kHz for 5–10 minutes.

    • Precipitation occurs immediately, and the product is isolated via centrifugation.

Yield : 90–95%.
Key Benefit : High efficiency and minimal byproduct formation.

Optimization Parameters

Catalysts and Solvents

Parameter Optimal Conditions Impact on Yield
Catalyst Triethylamine, PTSA, or BF₃·Et₂OIncreases rate by 2–3×
Solvent Ethanol, methanol, or solvent-freeEthanol maximizes solubility
Temperature Reflux (78°C) or room temperatureReflux improves kinetics

Reaction Monitoring

  • TLC : Rf = 0.45 (hexane:ethyl acetate, 3:1).

  • FTIR : Confirms imine bond (C=N stretch at 1630–1640 cm⁻¹) and phenolic -OH (3200–3400 cm⁻¹).

  • ¹H NMR :

    • δ 8.35 ppm (s, 1H, CH=N).

    • δ 6.85–7.45 ppm (aromatic protons).

Side Reactions and Mitigation

  • Over-Bromination :

    • Cause : Excess Br₂ or prolonged reaction time.

    • Solution : Use controlled stoichiometry (1:1 Br₂:aldehyde) and low temperatures (0–5°C).

  • Tautomerization :

    • Observation : Enol-to-keto tautomerism in Schiff bases.

    • Stabilization : Acidic conditions favor enol form; recrystallization from ethanol suppresses tautomerism.

Purification and Characterization

  • Recrystallization :

    • Ethanol or ethanol/water mixtures yield crystals with >99% purity.

  • XRD Analysis :

    • Crystal System : Orthorhombic, space group Pbca.

    • Unit Cell Parameters :

      • a = 11.224 Å, b = 8.415 Å, c = 28.163 Å.

  • Thermal Stability :

    • Melting Point : 186–188°C.

    • TGA : Decomposition above 250°C.

Comparative Analysis of Methods

Method Yield (%) Time Purity (%) Eco-Friendliness
Conventional70–855–6 h>95Moderate
Mechanochemical80–880.5 h>97High
Sonochemical90–950.1 h>98High

Industrial-Scale Considerations

  • Catalyst Recycling : Triethylamine and PTSA can be recovered via distillation.

  • Waste Management : Ethanol and methanol are recycled via fractional distillation .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The phenolic group can undergo oxidation reactions to form quinones.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Mechanism of Action: Compounds similar to 4-Bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenol have demonstrated the ability to induce apoptosis in cancer cells through mitochondrial pathways.
    • Case Study: A derivative exhibited an IC50 value of 0.05 μM against MDA468 breast cancer cells, indicating strong anticancer potential.
  • Antimicrobial Properties
    • Research Findings: Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
    • Mechanism: The presence of halogenated groups enhances its interaction with microbial cell membranes, increasing permeability and leading to cell death.
  • Anti-inflammatory Effects
    • Mechanism of Action: The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory pathways.
    • Research Evidence: Related compounds have shown reductions in inflammation markers in vitro, suggesting that this compound may also have similar effects.

Materials Science Applications

  • Synthesis of Novel Materials
    • The unique structure of this compound allows for its use in synthesizing novel materials with tailored properties for specific applications, such as sensors and catalysts.
    • Example: Its ability to form complexes with metals can be utilized in the development of advanced materials for electronic applications .
  • Polymer Chemistry
    • This compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities, such as improved thermal stability or chemical resistance.

Analytical Chemistry Applications

  • Chromatographic Techniques
    • The compound can serve as a standard reference material in chromatographic analyses due to its distinct chemical profile.
    • Its unique properties allow for the development of sensitive analytical methods for detecting similar compounds in complex mixtures.
  • Spectroscopic Analysis
    • The structural characteristics enable its use in various spectroscopic techniques (e.g., NMR, IR) for studying molecular interactions and dynamics in different environments .

Summary of Key Findings

Application AreaKey FindingsReferences
Medicinal ChemistryAnticancer activity with IC50 = 0.05 μM
Antimicrobial properties against pathogens
Anti-inflammatory effects via COX inhibition
Materials ScienceSynthesis of novel materials
Incorporation into polymers
Analytical ChemistryUse as a standard reference material
Application in spectroscopic analysis

Mechanism of Action

The mechanism of action of 4-Bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenol is not fully understood, but it is believed to interact with biological targets through its phenolic and imine groups. These functional groups can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The bromine and chlorine atoms may also contribute to its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (Br, Cl) enhance electrophilicity of the imine bond, influencing metal coordination .
  • Methoxy groups (electron-donating) increase solubility in polar solvents compared to non-methoxy analogs .
  • Steric effects: Bulky substituents (e.g., tert-butyl in 4-bromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-methoxyphenol) reduce coordination flexibility .

Coordination Behavior and Spectroscopic Properties

The target compound forms N,O-bidentate tin(IV) complexes, with phenolic oxygen and imino nitrogen as donor atoms . Comparatively:

  • 2-[(4-Methylphenylimino)methyl]-6-methoxyphenol exhibits bridging coordination via phenolic oxygen in nickel complexes, enabling polynuclear structures .
  • Hydroxyphenyl-substituted analogs (e.g., compound I in ) show stronger hydrogen bonding, altering IR stretches (e.g., –C=N– at ~1615 cm⁻¹ vs. ~1600 cm⁻¹ in the target compound) .

Thermal Stability and Antioxidant Activity

  • Thermal Decomposition : The target compound and its analogs (e.g., compound III in ) remain stable up to 210°C, with decomposition points influenced by halogen electronegativity .
  • Antioxidant Efficacy :
    • The target compound’s chlorophenyl group may reduce radical scavenging activity compared to hydroxyphenyl analogs (IC₅₀: 12.5 μM for compound I vs. ~18 μM estimated for the target compound) .

Biological Activity

4-Bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenol, commonly referred to as a Schiff base derivative, is a compound of significant interest due to its potential biological activities. This article explores the synthesis, characterization, and various biological evaluations of this compound, including its antimicrobial and antioxidant properties.

Chemical Structure and Properties

The chemical formula for this compound is C14H11BrClNO2C_{14}H_{11}BrClNO_{2}, with a CAS number of 1706453-40-8. The compound features a bromo and chloro substituent on the aromatic rings, which are known to influence biological activity.

Synthesis

The synthesis of this compound typically involves the reaction between 5-chlorosalicylaldehyde and 2-bromo-4-chloroaniline, leading to the formation of the Schiff base. Characterization techniques such as NMR, IR spectroscopy, and X-ray diffraction confirm the structure of the synthesized compound and its metal complexes.

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various pathogenic bacteria. In vitro assays demonstrated activity against:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
  • Gram-negative bacteria : Klebsiella pneumoniae, Pseudomonas aeruginosa

The results indicated that metal complexes derived from this Schiff base exhibited enhanced antimicrobial activity compared to the free ligand, suggesting that coordination with metal ions may improve efficacy.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Bacillus subtilis16 µg/mL
Klebsiella pneumoniae64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antioxidant Activity

The antioxidant capacity was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound showed significant free radical scavenging activity, indicating its potential as an antioxidant agent. The IC50 value was determined to be approximately 25 µg/mL, demonstrating its effectiveness in neutralizing free radicals.

Toxicity Studies

Toxicity assessments were conducted on normal human cell lines including WISH (human epithelial amnion) and MRC-5 (normal human lung fibroblast). Results indicated that at lower concentrations, the compounds did not exhibit cytotoxic effects, which is promising for therapeutic applications.

Computational Studies

Computational studies using Density Functional Theory (DFT) provided insights into the electronic properties of the compound. Molecular docking studies indicated potential binding interactions with biological targets consistent with observed biological activities. The computational data supported experimental findings regarding stability and reactivity.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various Schiff bases including our compound against multi-drug resistant strains. The results highlighted the importance of structural modifications in enhancing bioactivity.
  • Metal Complexes : Research demonstrated that complexes formed with transition metals (Co, Ni, Cu, Zn) exhibited superior biological activities compared to their uncoordinated forms. This suggests a strategy for developing more effective antimicrobial agents through metal coordination.

Q & A

Basic: What are the standard synthetic routes and characterization methods for this Schiff base compound?

Answer:
The compound is synthesized via a condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 4-chloroaniline in methanol under reflux conditions . Key characterization steps include:

  • FTIR : Confirmation of the imine bond (C=N stretch at ~1600–1620 cm⁻¹) and phenolic –OH (broad peak ~3400 cm⁻¹) .
  • NMR : ¹H NMR signals for the methoxy group (~3.8–4.0 ppm), aromatic protons (6.5–8.0 ppm), and imine proton (~8.5 ppm). ¹³C NMR confirms the C=N carbon (~160 ppm) .
  • UV-Vis : Absorption bands at ~250–300 nm (π→π* transitions) and ~350–400 nm (n→π* transitions) .

Basic: How is the antioxidant activity of this compound evaluated?

Answer:
The DPPH radical scavenging assay is commonly used:

  • Prepare a DPPH solution (0.1 mM in methanol).
  • Incubate with varying concentrations of the compound (10–100 μM) for 30 min in the dark.
  • Measure absorbance at 517 nm and calculate IC50 values.
    • Example: Compound I (IC50 ~25 μM) outperformed BHT (IC50 ~45 μM) in related Schiff bases .

Advanced: What crystallographic data and software tools are used to resolve its structure?

Answer:

  • Single-crystal X-ray diffraction (SCXRD) with Mo/Kα radiation (λ = 0.71073 Å) resolves bond lengths/angles.
  • SHELX suite (SHELXL for refinement, SHELXS for solution) is standard for small-molecule crystallography .
    • Key metrics: R-factor < 0.05, C=N bond length ~1.28 Å .
  • ORTEP-3 generates thermal ellipsoid plots for visualizing atomic displacement .

Advanced: How are computational methods like DFT applied to study its electronic properties?

Answer:

  • Density Functional Theory (DFT) at B3LYP/6-311++G(d,p) level calculates:
    • HOMO-LUMO gaps (e.g., ~3.5 eV for related Schiff bases) .
    • Molecular electrostatic potential (MEP) maps to predict electrophilic/nucleophilic sites .
  • Molecular docking (AutoDock Vina) assesses binding affinity to biological targets (e.g., SARS-CoV-2 protease in related studies) .

Basic: What thermal stability data exist for this compound?

Answer:
Thermogravimetric analysis (TGA) shows decomposition onset at ~210°C, with mass loss corresponding to the breakdown of the imine bond and methoxy group .

Compound Decomposition Onset (°C)
Analog I210
Analog II210
Analog III210

Advanced: How is tautomerism (enol-imine vs. keto-amine forms) investigated?

Answer:

  • X-ray crystallography : Bond lengths (C-O ~1.36 Å vs. C=N ~1.28 Å) confirm the enol-imine tautomer .
  • Solid-state NMR : Distinguishes tautomeric forms via ¹³C chemical shifts .

Advanced: What coordination chemistry studies exist with transition metals?

Answer:
The compound acts as a tetradentate ligand for Co(II), Ni(II), Cu(II), and Zn(II):

  • Synthesis : React with metal acetates in ethanol to form binuclear complexes .
  • Characterization :
    • Magnetic susceptibility (e.g., Cu(II) complexes show μeff ~1.73 BM).
    • ESR for Cu(II) (g∥ > g⊥ ~2.1) .

Advanced: How do solvent polarity and reaction time impact synthesis yield?

Answer:

  • Optimization : Methanol (polar protic) yields >85% in 4–6 hours. Non-polar solvents (e.g., toluene) reduce yield to <50% due to poor solubility of reactants .
  • Kinetic monitoring : UV-Vis tracks imine formation (λ ~350 nm) over time .

Basic: What methods ensure purity for biological testing?

Answer:

  • Melting point analysis : Sharp melting points (±1°C) indicate purity .
  • HPLC : C18 column, mobile phase = methanol/water (70:30), retention time ~8.2 min .

Advanced: How do substituents (Br, Cl, OCH₃) influence bioactivity?

Answer:

  • Bromine : Enhances lipophilicity (logP ~2.8) and radical scavenging via electron withdrawal .
  • Methoxy group : Stabilizes phenolic –OH via intramolecular hydrogen bonding (O–H⋯OCH₃) .
  • Chlorine : Increases antimicrobial potency (e.g., MIC ~12.5 μg/mL against E. coli) .

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